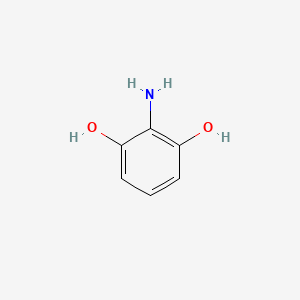

2-Aminoresorcinol

説明

Historical Context and Discovery in Organic Synthesis

The exploration of 2-Aminoresorcinol in organic chemistry is intrinsically linked to the chemistry of its parent compounds, resorcinol (B1680541) and nitroaromatics. A well-established and historically significant method for its preparation involves the chemical reduction of 2-Nitroresorcinol (B108372). researchgate.net This transformation is commonly achieved through catalytic hydrogenation, where 2-Nitroresorcinol is treated with hydrogen gas in the presence of a metal catalyst, such as platinum(IV) oxide. This process efficiently converts the nitro group (-NO₂) into the primary amine (-NH₂), yielding this compound. researchgate.net Early investigations into such aminophenol compounds were often driven by the burgeoning dye industry, where they served as important couplers or intermediates in the synthesis of azo dyes and other colorants. google.com The ability of the amino group to be diazotized and subsequently coupled with other aromatic systems made compounds like this compound valuable building blocks. cymitquimica.com

Significance in Contemporary Chemical Science

In modern chemical science, this compound is recognized as a valuable synthetic intermediate and a key structural motif in various functional molecules. lookchem.com Its significance stems from the multifunctionality of the molecule, which allows it to participate in a wide array of chemical reactions. It serves as a precursor in the production of pharmaceuticals, agrochemicals, and specialized polymers. cymitquimica.comlookchem.com

Detailed research has revealed its role as a potent inhibitor of certain enzymes, most notably α-glucosidase. acs.orgmdpi.com This inhibitory action has made this compound and its derivatives subjects of intense study in medicinal chemistry for developing therapeutic agents. acs.orgresearchgate.net Furthermore, the compound is a key building block in the synthesis of complex natural product analogues, such as those related to the antibiotic platensimycin (B21506), and in the creation of novel heterocyclic systems. researchgate.net The presence of both hydroxyl and amino groups facilitates the construction of diverse molecular architectures, including those with applications as neuroprotective agents and antioxidants. researchgate.netsemanticscholar.org

Overview of Key Research Domains Involving this compound

The application of this compound spans several distinct domains of chemical research, driven by its versatile reactivity.

Medicinal Chemistry : This is one of the most prominent fields utilizing this compound. Research has demonstrated that it is a potent α-glucosidase inhibitor, making its derivatives potential candidates for managing carbohydrate metabolism disorders. acs.orgresearchgate.net It is also a foundational component for synthesizing more complex bioactive molecules. For instance, it has been used to prepare N-(2-fluoroethyl)-N-nitrosoureas, a class of compounds investigated for anticancer activity. acs.org Derivatives have also been explored as neuroprotective agents and as modulators for the Receptor for Advanced Glycated End products (RAGE). google.com Additionally, it serves as a starting material for creating analogues of the antibiotic platensimycin, which involves an N-acylation step followed by a Kolbe-Schmitt carboxylation. researchgate.net

Dye and Pigment Chemistry : Historically and currently, this compound is an important intermediate in the synthesis of dyes. lookchem.comgoong.com Its ability to undergo diazotization and coupling reactions makes it a useful component in creating various colorants, including hair dyes. cymitquimica.comgoogle.com

Materials Science : In materials science, this compound is used in creating functional polymers and porous materials. cymitquimica.com For example, it has been used in the synthesis of porous materials through thermal polycondensation with cyanuric chloride. fishersci.ca Its derivatives have also been incorporated into sensor platforms, highlighting its utility in developing advanced materials.

Organic Synthesis : Beyond specific applications, this compound is a fundamental building block in general organic synthesis. biosynth.comlookchem.com It is used as a starting material for producing various 2-aminophenol (B121084) derivatives. google.comnih.gov The reactivity of its functional groups is exploited in cascade reactions and in the synthesis of heterocyclic compounds. acs.orgacs.org For example, it reacts with quinones in Michael-type addition reactions to form more complex structures. academie-sciences.fr

Summary of Research Domains for this compound

| Research Domain | Key Findings and Applications | References |

|---|---|---|

| Medicinal Chemistry | Potent α-glucosidase inhibitor; precursor for anticancer agents (nitrosoureas), neuroprotective agents, and RAGE modulators; key building block for platensimycin analogues. | researchgate.netacs.orgmdpi.comresearchgate.netgoogle.com |

| Dye Chemistry | Intermediate for azo dyes and hair colorants through diazotization and coupling reactions. | cymitquimica.comgoogle.comlookchem.comgoong.com |

| Materials Science | Synthesis of porous materials and functional polymers; incorporation into sensor platforms. | cymitquimica.comfishersci.ca |

| Organic Synthesis | Versatile intermediate for 2-aminophenol derivatives; used in cascade reactions and for constructing heterocyclic systems. | biosynth.comlookchem.comgoogle.comnih.govacs.orgacademie-sciences.fr |

Structure

3D Structure

特性

IUPAC Name |

2-aminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCLNGRAIMPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275707 | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-15-3 | |

| Record name | 2-Aminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Aminoresorcinol

Established Synthetic Routes to 2-Aminoresorcinol

The synthesis of this compound has been approached through several well-documented methods, each with distinct advantages and applications.

Catalytic Hydrogenation of 2-Nitroresorcinol (B108372)

A primary and widely utilized method for synthesizing this compound is the catalytic hydrogenation of 2-nitroresorcinol. lookchem.comoup.com This reduction reaction is a cornerstone in the production of this compound and its derivatives.

The process typically involves the suspension of 2-nitroresorcinol in a solvent like ethanol (B145695). A catalyst, commonly platinum(IV) oxide or palladium on carbon (Pd/C), is introduced to the mixture. lookchem.com The reaction is then carried out under a hydrogen atmosphere, often at elevated pressure, until the reduction of the nitro group to an amine is complete. One documented procedure details the use of platinum(IV) oxide with hydrogen at 100 psi, resulting in a 95% yield of this compound. Another example reports a near-quantitative 99% yield using 10% Pd/C in ethanol under a hydrogen atmosphere. lookchem.com This method is favored for its high efficiency and yield. lookchem.com

This reaction is a crucial step in the multi-step synthesis of more complex molecules. For instance, the resulting this compound can be used without further purification for subsequent reactions, such as coupling with acyl chlorides or carboxylic acids to form various amides. researchgate.net

| Catalyst | Solvent | Pressure (psi) | Yield (%) | Reference |

| Platinum(IV) oxide | Ethanol | 100 | 95 | |

| 10% Pd/C | Ethanol | Not specified | 99 | lookchem.com |

| Co/L7 | Water/Ethanol | 725 | Not specified | unimi.it |

Utilization as an Intermediate in Resorcinol (B1680541) and 2-Aminophenol (B121084) Production

This compound serves as a valuable intermediate in the synthesis of both resorcinol and 2-aminophenol. biosynth.com This highlights its versatility in chemical manufacturing. The synthetic pathways leveraging this compound as a starting material demonstrate its strategic importance in accessing these widely used chemicals. biosynth.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for producing this compound and its derivatives.

One-Pot Reactions and Direct Substitution Methods

Direct substitution methods are also employed to create derivatives. The incorporation of a this compound moiety at the C-4 position of a molecule has been achieved in a one-pot reaction involving initial chlorination followed by substitution with this compound. oup.com Another strategy involves the N-acylation of this compound followed by a modified Kolbe-Schmitt carboxylation to produce 3-acetamido-beta-resorcylic acids, avoiding the need for protecting groups. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. The use of water as a solvent in the catalytic hydrogenation of 2-nitroresorcinol, catalyzed by a cobalt-based catalyst, represents a move towards greener reaction conditions. unimi.it Research into enzyme-catalyzed and water-phase green synthesis methods is also ongoing, aiming to reduce the environmental impact of chemical production. echemi.com Another example of a greener approach is the metal-free synthesis of diacylphloroglucinol derivatives, which emphasizes operational simplicity and energy efficiency. researchgate.net

Protecting Group Strategies in Complex Syntheses

The synthesis of complex molecules containing the this compound moiety often necessitates the use of protecting groups to ensure selectivity and prevent unwanted side reactions. The strategic application and subsequent removal of these groups are critical for the successful construction of the target compounds.

In the synthesis of acylated 2-aminophenols, a notable strategy involves the use of a tert-butyldimethylsilyl (TBDMS) group to protect 2-nitrophenol. nih.gov This protection allows for a copper-catalyzed reaction to proceed, ultimately yielding a deprotected phenol (B47542) product. nih.gov This approach enables the selective manipulation of the phenolic groups of the resulting this compound derivative. nih.gov The synthesis and storage of electron-rich free 2-aminophenols can be challenging due to their susceptibility to oxidation, making protecting group strategies particularly valuable. nih.gov

In the synthesis of a light-responsive host molecule, this compound is reacted with Boc2O in a water-acetone mixture. researchgate.net This is followed by a double O-alkylation to produce an α,ω-diester. researchgate.net The final step in a related synthesis involves the removal of the Boc protecting group using trifluoroacetic acid in dichloromethane (B109758) (TFA/DCM) to yield the desired amine salts. core.ac.uk

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is complex and has been the subject of numerous mechanistic studies. These investigations provide insight into the role of this compound in various chemical transformations, from catalysis to electrochemical processes.

Role in O-Azaquinone Catalysis

This compound derivatives are precursors to electron-poor o-azaquinones, which have shown significant catalytic activity. science.govcapes.gov.br These in-situ generated o-azaquinones are effective mediators in the chemoselective oxidative cross-coupling of primary amines to imines under ambient conditions. science.gov The catalytic performance is notably high, with a marked preference for primary amines over secondary or α-branched primary amines. science.govscience.govacs.org

A critical feature for the catalytic activity is the presence of the 2-hydroxy group on the aminophenol precursor. science.govacs.org This hydroxyl group is believed to form an intramolecular hydrogen bond, leading to a highly reactive Schiff base cyclic transition state, which is crucial for the oxidation of the amine. acs.orgacs.org When the 2-hydroxy group is absent, the resulting o-azaquinone species are unable to catalyze the oxidation of the amine to the corresponding imine. science.govacs.orgacs.org This highlights the essential role of the this compound scaffold in facilitating this type of catalysis.

These catalysts have been utilized in electrochemically induced cascade reactions to produce highly substituted 1,4-benzoxazine derivatives. acs.orgacs.org The reaction involves an inverse-electron-demand Diels-Alder (IEDDA) reaction between the in-situ generated o-azaquinone and a secondary alkylenamine. acs.orgacs.org

Reaction Mechanisms with Amines and Chlorine Atoms

This compound is known to inhibit the reaction of amines with chlorine atoms. biosynth.com The proposed mechanism involves the formation of a chloramine, where a chlorine atom attaches to an amine. This intermediate then reacts with malonic acid, leading to a subsequent intramolecular hydrogen transfer and the formation of a chloroform (B151607) molecule. biosynth.com A further hydroxylation step with hydrochloric acid can produce chloral (B1216628) hydrate. biosynth.com This reactivity makes this compound a useful intermediate in the synthesis of resorcinol and 2-aminophenol. biosynth.com

Intramolecular Hydrogen Transfer Processes

Intramolecular hydrogen transfer is a key mechanistic step in several reactions involving this compound. As mentioned previously, in its reaction with amines and chlorine in the presence of malonic acid, an intermediate is formed that undergoes intramolecular hydrogen transfer. biosynth.com The electrochemical oxidation of compounds related to this compound is also influenced by intramolecular hydrogen bonding, which stabilizes intermediary oxidation products. researchgate.net

Electrochemical Oxidation Pathways

The electrochemical oxidation of resorcinol, a related compound, provides insights into the potential pathways for this compound. The oxidation of resorcinol is an irreversible process, both electrochemically and chemically, across a wide pH range. nih.govrsc.org At pH values below its first acid dissociation constant (pKa1), resorcinol undergoes a one-proton, one-electron (1H+/1e−) oxidation to form a radical. nih.govrsc.org At pH values above its second acid dissociation constant (pKa2), the oxidation becomes a one-electron (1e−) process. nih.govrsc.org These radicals can then dimerize or polymerize, leading to fouling of the electrode surface. nih.govrsc.org

Density functional theory (DFT) calculations support that the (1H+)/1e− oxidation is the most energetically favorable pathway. nih.govrsc.org The electrochemical oxidation of this compound is expected to follow a similarly complex pathway, influenced by the presence of the amino group. The 2-hydroxyl group in aminophenol derivatives plays a crucial role in their electrochemical oxidation by stabilizing the resulting quinonoid species through hydrogen bonding. researchgate.net

Radical Chemistry in this compound Transformations

Radical intermediates play a significant role in the chemistry of this compound and related compounds. In the context of copper amine oxidase enzymes, the reduced aminoresorcinol form of the topaquinone (B1675334) (TPQ) cofactor (TPQamr) is in equilibrium with a semiquinone radical (TPQsq) through an intramolecular electron transfer to the copper center. nih.govrsc.org This semiquinone radical is an essential intermediate in the catalytic cycle. rsc.org

The electrochemical oxidation of resorcinol also proceeds through the formation of radical intermediates, which subsequently react to form dimers and polymers. nih.govrsc.org In the excited-state copper-catalyzed synthesis of 2-aminophenol derivatives, acyl radicals are generated and react with photoexcited triplet nitro(hetero)arene diradicals, initiating a series of transformations. nih.gov This highlights the importance of radical chemistry in the synthesis and reactivity of this compound derivatives.

Derivatization and Structural Modification of 2 Aminoresorcinol

Synthesis and Characterization of 2-Aminoresorcinol Derivatives

The generation of novel molecules from this compound involves targeted chemical reactions at its functional groups and aromatic ring. These synthetic efforts are crucial for building libraries of compounds for further investigation.

N-acylation involves the attachment of an acyl group to the nitrogen atom of the amino group in this compound. This transformation can be achieved through various methods, including reaction with acylating agents like benzoylisothiocyanates in pyridine, which chemoselectively yields N-(2-hydroxyphenyl)benzamides. researchgate.net Another approach is the enzymatic monoacetylation of the amino group using catalysts like Novozym 435 with an acyl donor such as vinyl acetate. acs.org The synthesis of N-acylaminophenols can also be performed via the simultaneous catalytic hydrogenation of a nitrophenol to an aminophenol and its acylation with an acyl acid anhydride (B1165640). google.com The resulting N-acylated products are characterized using spectroscopic techniques to confirm their structure.

O-alkylation targets the phenolic hydroxyl groups of this compound, introducing alkyl chains. Selective O-alkylation can be achieved by first protecting the amino group, for instance, through condensation with benzaldehyde, followed by alkylation of the hydroxyl groups with an alkyl halide in the presence of a base like potassium carbonate, and subsequent hydrolysis to remove the protecting group. researchgate.net Ionic liquids have also been employed to facilitate the selective N- or O-alkylation of 2-aminophenols, providing access to derivatives like benzo Current time information in Bangalore, IN.google.comoxazine-2-one and benzo Current time information in Bangalore, IN.google.comoxazine-3-one. acs.orgresearchgate.net Studies have shown that while propylation and heptylation of the phenolic hydroxyl groups significantly decrease inhibitory activity against certain enzymes, monomethylation has a minimal effect. tandfonline.com

The introduction of acyl and alkoxy carbonyl groups onto the aromatic ring of this compound represents another strategy for derivatization. Research has shown that replacing the aromatic ring with an acyl or alkoxy carbonyl group at the 4th position can retain the biological activity of the parent compound. tandfonline.com For example, acylated and alkoxy carbonylated derivatives have shown inhibitory activity against sucrase comparable to the parent compound. tandfonline.com These substitutions are often achieved through electrophilic aromatic substitution reactions, where the electronic properties of the substituents can influence the outcome.

This compound is a key starting material for the synthesis of fused heterocyclic aromatic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. uou.ac.in A prominent class of such derivatives is the phenoxazinones. nih.gov The synthesis of these compounds can be achieved through the oxidative coupling of 2-aminophenols. researchgate.net For instance, the reaction of 2-aminophenol (B121084) can be catalyzed by copper(II) complexes to produce 2-aminophenoxazine-3-one. iitkgp.ac.inrsc.org Another method involves the use of propylphosphonic anhydride (T3P®) for the oxidative cross-coupling of 2-aminophenols, which is a transition metal-free and enzyme-free process. researchgate.net Benzoxazoles, another important class of fused heterocycles, can be synthesized from 2-aminophenol and various reactants like aldehydes or ketones under different catalytic conditions. rsc.orgorganic-chemistry.org

Acyl and Alkoxy Carbonyl Substitutions on the Aromatic Ring

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological effects. These studies guide the design of new compounds with enhanced or specific activities.

Modifications to the amino and phenolic hydroxyl groups of this compound have a significant impact on the biological activity of the resulting derivatives. Studies have shown that structural changes to these groups generally have a negative effect on the inhibitory activity against intestinal glucosidases. tandfonline.com However, methylation of the phenolic hydroxyl group was found to maintain its activity. tandfonline.com In contrast, propylation of the hydroxyl groups led to a significant decrease in activity. tandfonline.com The introduction of an acyl or alkoxy carbonyl group at the 4-position of the aromatic ring was also found to retain the inhibitory activity. tandfonline.com In the context of antioxidant activity, the presence of a 2-hydroxyl group is crucial, as it can protect the quinonoid species formed upon oxidation from reactions that lead to toxicity. researchgate.net Furthermore, some 2-aminophenol derivatives have been investigated for their inhibitory effects on enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. google.com

Interactive Data Tables

Table 1: N-Acylated Derivatives of this compound and Synthesis Methods

| Derivative Type | Synthesis Method | Catalyst/Reagent | Reference |

| N-(2-Hydroxyphenyl)benzamides | Chemoselective N-benzoylation | Benzoylisothiocyanates in pyridine | researchgate.net |

| N-(2-Hydroxyphenyl)acetamide | Enzymatic monoacetylation | Novozym 435 / Vinyl acetate | acs.org |

| N-Acylaminophenols | Simultaneous hydrogenation and acylation | Catalytic hydrogenation / Acyl acid anhydride | google.com |

Table 2: O-Alkylated Derivatives of this compound and Synthesis Methods

| Derivative Type | Synthesis Method | Key Reagents | Reference |

| O-Alkylated 2-Aminophenols | Selective O-alkylation via protection | Benzaldehyde, Alkyl halide, K₂CO₃ | researchgate.net |

| Benzo Current time information in Bangalore, IN.google.comoxazine-2-one / Benzo Current time information in Bangalore, IN.google.comoxazine-3-one | Selective N- or O-alkylation | Ionic liquids | acs.orgresearchgate.net |

| Monomethylated this compound | Methylation | - | tandfonline.com |

| Propylated/Heptylated this compound | Alkylation | - | tandfonline.com |

Table 3: Fused Heterocyclic Aromatic Compounds from this compound

| Heterocyclic System | Synthesis Method | Key Reagents/Catalysts | Reference |

| Phenoxazinones | Oxidative coupling of 2-aminophenols | Copper(II) complexes | nih.goviitkgp.ac.inrsc.org |

| Substituted 2-Amino Phenoxazinones | Oxidative cross-coupling | Propylphosphonic anhydride (T3P®) | researchgate.net |

| Benzoxazoles | Cyclization | Aldehydes/Ketones with various catalysts | rsc.orgorganic-chemistry.org |

Table 4: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

| Modification | Impact on Biological Activity (Glucosidase Inhibition) | Reference |

| Structural changes to amino and phenolic hydroxyl groups | Generally negative impact | tandfonline.com |

| Methylation of phenolic hydroxyl group | Activity maintained | tandfonline.com |

| Propylation of phenolic hydroxyl groups | Significant decrease in activity | tandfonline.com |

| Acyl/Alkoxy carbonyl substitution at 4-position | Activity retained | tandfonline.com |

| Presence of a 2-hydroxyl group | Important for antioxidant activity and reducing toxicity | researchgate.net |

Influence of Steric Hindrance on Reactivity

Steric hindrance plays a crucial role in directing the reactivity of this compound derivatives. The spatial arrangement of substituents can significantly impact the accessibility of reactive sites, thereby influencing the course and efficiency of chemical transformations.

Research has shown that bulky substituents positioned ortho to the phenolic hydroxyl group can enhance the catalytic activities of the resulting catalysts. core.ac.uk This effect is attributed to the steric shielding of the active site, which can promote selectivity and prevent undesirable side reactions. For example, in the context of biomimetic electrocatalytic systems, this compound derivatives have been used to generate o-azaquinone mediators for the oxidation of primary aliphatic amines. nih.gov These systems exhibit lower reactivity towards alpha-branched primary amines and no reactivity with secondary amines, a selectivity that is partly attributed to steric hindrance around the reactive center. nih.govscience.govscience.govscience.gov

In the synthesis of rifamycin (B1679328) derivatives, the introduction of a linker at the 3' or 4' position of the naphthyl core is a key step. rsc.org The binding site for rifamycin on the RNA polymerase β subunit is a shallow, concave pocket. rsc.org Therefore, linkers of at least six atoms in length are often employed to minimize negative steric effects that could disrupt the binding of the molecule to its target. rsc.org Initial strategies involving mono-TBS protected this compound proved challenging, with difficult workups and low yields, which may be partly due to steric constraints during the reaction. rsc.org

The inability of certain enzyme-bound cofactors and their models to oxidize α-alkyl primary amines highlights the importance of steric factors. tandfonline.com The steric hindrance between the α-alkyl group of the substrate and the cofactor can prevent the necessary interactions for the reaction to proceed. tandfonline.com

Table 1: Influence of Steric Hindrance on the Reactivity of this compound Derivatives

| Derivative/System | Reactant(s) | Observation | Implication of Steric Hindrance |

| o-Azaquinone mediators from this compound derivatives | Alpha-branched primary amines, secondary amines | Lower or no reactivity observed. nih.govscience.govscience.govscience.gov | Steric bulk near the amine group hinders approach to the catalytic site. |

| Rifamycin derivatives with linkers | RNA polymerase β subunit | Linkers of at least 6 atoms are needed to avoid disrupting binding. rsc.org | Steric clash between the derivative and the shallow binding pocket can be mitigated by longer linkers. |

| Enzyme-cofactor models | α-Alkyl primary amines | Inhibition of oxidation. tandfonline.com | The bulky α-alkyl group prevents substrate access to the active site of the cofactor. |

Importance of the 2-Hydroxy Group in Catalytic and Biological Contexts

The 2-hydroxy group is a critical determinant of the catalytic and biological activities of this compound and its derivatives. Its presence and position are fundamental to the unique chemical properties of these compounds.

In biomimetic catalysis, the 2-hydroxy group is essential for the function of electrogenerated o-azaquinone mediators in the oxidation of primary aliphatic amines. nih.gov Derivatives of 3,4-aminophenol that lack this 2-hydroxy group generate o-azaquinone species that are incapable of catalyzing the oxidation of the amine to an imine. nih.govscience.govscience.govscience.gov Mechanistic studies suggest that the 2-hydroxy group is crucial for converting a catalytically inert species into a highly effective biomimetic catalyst. nih.govcapes.gov.br This is attributed to the formation of an intramolecular hydrogen bond that creates a highly reactive Schiff base cyclic transition state. acs.org

The electrochemical oxidation of related polyphenol derivatives further underscores the importance of the 2-hydroxy group. researchgate.net It has two significant effects: it protects the resulting quinonoid species from Michael addition reactions, and through hydrogen bonding, it stabilizes the intermediary oxidation products. researchgate.net This stabilization is a key factor in the observed toxicity profiles of these compounds. researchgate.net For instance, compounds with a this compound sequence can induce strong toxicity mediated by reactive oxygen species (ROS-TOX), while related compounds lacking the 2-hydroxyl substituent exhibit weak ROS-TOX but significant toxicity from the quinone's susceptibility to nucleophiles (Q-TOX). researchgate.net

In the context of α-glucosidase inhibition, the this compound moiety of certain flavones, such as 6-amino-5,7-dihydroxyflavone, has been identified as important for their inhibitory activity. researchgate.net

Table 2: Role of the 2-Hydroxy Group in this compound Derivatives

| Context | Function of the 2-Hydroxy Group | Consequence of its Absence |

| Biomimetic Catalysis (o-azaquinone mediators) | Essential for catalytic activity in amine oxidation; facilitates a reactive cyclic transition state via intramolecular hydrogen bonding. nih.govacs.org | Failure to catalyze the oxidation of amines to imines. nih.govscience.govscience.govscience.gov |

| Electrochemical Oxidation | Protects quinonoid species from Michael addition; stabilizes oxidation intermediates through hydrogen bonding. researchgate.net | Leads to a different toxicity profile (lower ROS-TOX, higher Q-TOX). researchgate.net |

| α-Glucosidase Inhibition | Contributes to the inhibitory activity of certain flavone (B191248) derivatives. researchgate.net | Reduced inhibitory effect. |

Stereochemical Aspects and Chiral Derivatization

The introduction of chiral centers is a key strategy in modifying this compound to create stereochemically defined molecules, which is of particular importance in pharmaceutical and materials science. While this compound itself is achiral, its derivatization can readily introduce stereocenters.

The synthesis of chiral derivatives often involves reacting this compound with chiral building blocks. For example, a library of achiral 4-hydroxybenzoxazoles has been synthesized from this compound and subsequently used to form coordination compounds with metals like palladium. core.ac.uk While these specific ligands were achiral, this approach demonstrates a pathway where chiral acids could be used to generate chiral benzoxazoles.

In the broader context of amine derivatization for chiral analysis, various chiral derivatizing agents are employed to convert a racemic mixture of a chiral compound into its two diastereomers. researchgate.net These diastereomers can then be separated using standard chromatographic techniques. researchgate.net Common derivatizing agents include α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and menthylchloroformate. researchgate.net Such strategies could be applied to chiral derivatives of this compound.

Stereochemical considerations are also important in the synthesis of more complex molecules derived from this compound. For instance, in the synthesis of imino compounds from 2-aminophenol (a related structure), the resulting C=N double bond was confirmed to have an E conformation through 1H-1H NOESY experiments. cuny.edu Similar stereochemical control would be relevant in reactions involving the amino group of this compound.

The compounds of the invention may contain asymmetric or chiral centers, also known as stereocenters. google.com The stereochemical definitions and conventions generally follow established principles. google.com "Enantiomers" refer to two stereoisomers of a compound that are non-superimposable mirror images of each other. google.com

Spectroscopic Characterization and Analytical Chemistry of 2 Aminoresorcinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Aminoresorcinol, ¹H, ¹³C, and various 2D NMR techniques are employed for comprehensive structural characterization.

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the signals reveal the electronic environment and proximity of neighboring protons.

In a ¹H NMR spectrum of this compound recorded in deuterium (B1214612) oxide (D₂O), a doublet of doublets corresponding to one proton is observed at δ 7.41 ppm. figshare.com The analysis of derivatives is also common. For instance, 4-hydroxy-2(3H)-benzoxazolone (HBOA), a cyclized derivative of this compound, exhibits signals for its aromatic protons at δ 6.76 (1H, dd, H5), 6.74 (1H, dd, H7), and 6.94 (1H, m, H6) in deuterochloroform (CDCl₃). spandidos-publications.com Its acetylated derivative, AcO-BOA, shows corresponding proton signals at δ 7.15 (1H, dd, H5), 6.99 (1H, dd, H7), and 7.17 (1H, m, H6). spandidos-publications.com The shifts in these proton signals upon acetylation are indicative of the chemical modification.

Detailed ¹H NMR data for various derivatives, such as N-substituted iminosugar C-glycosides, have been extensively reported, providing a basis for structural confirmation of more complex molecules containing the this compound moiety. mdpi.com

Interactive Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| This compound | D₂O | H-aromatic | 7.41 | dd, Ja=2 Hz | figshare.com |

| 4-hydroxy-2(3H)-benzoxazolone (HBOA) | CDCl₃ | H5 | 6.76 | dd | spandidos-publications.com |

| H7 | 6.74 | dd | spandidos-publications.com | ||

| H6 | 6.94 | m | spandidos-publications.com | ||

| 4-acetoxy-2(3H)-benzoxazolone (AcO-BOA) | CDCl₃ | H5 | 7.15 | dd | spandidos-publications.com |

| H7 | 6.99 | dd | spandidos-publications.com | ||

| H6 | 7.17 | m | spandidos-publications.com |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum of this compound derivatives allows for the unambiguous assignment of each carbon atom. For a bromo-derivative of this compound in deuterated acetone (B3395972) (CD₃COCD₃), the aromatic carbons attached to the hydroxyl groups (C-2 and C-6) appear at δ 148.9 and 146.9 ppm, respectively. figshare.com The carbon bearing the bromine (C-4) is found at δ 125.8 ppm, while the remaining aromatic carbons (C-3 and C-5) resonate at δ 107.7 ppm. figshare.com The characterization of synthesized 4-sulfonyloxy/alkoxy benzoxazolone derivatives, prepared from this compound, also relies on ¹³C NMR for structural confirmation. sci-hub.se

Interactive Table: ¹³C NMR Chemical Shift Assignments for a this compound Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-2 (resorcinol) | 148.9 | CD₃COCD₃ | figshare.com |

| C-6 (resorcinol) | 146.9 | CD₃COCD₃ | figshare.com |

| C-4 (resorcinol) | 125.8 | CD₃COCD₃ | figshare.com |

| C-3, C-5 (resorcinol) | 107.7 | CD₃COCD₃ | figshare.com |

| C-Br | 97.1 | CD₃COCD₃ | figshare.com |

| COO | 165.1 | CD₃COCD₃ | figshare.com |

Two-dimensional (2D) NMR techniques are crucial for elucidating complex molecular structures by revealing correlations between different nuclei. omicsonline.org Techniques like COSY, HSQC, and HMBC are routinely used to confirm the assignments made from 1D NMR spectra and to piece together the molecular structure. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). omicsonline.org It is used to identify adjacent protons and map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. youtube.com This provides unambiguous C-H bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov It is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of a molecule.

For derivatives of this compound, these 2D NMR methods have been essential in confirming all proton and carbon assignments, thereby verifying the final structure. rsc.orgresearchgate.net

13C NMR Analysis and Chemical Shift Assignments

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. csic.es

This compound has been identified as a component in various natural products using GC-MS. academicjournals.orgrsc.org In the analysis of the hexane (B92381) fraction of Crassocephalum crepidioides leaves, this compound was detected with a molecular weight of 125.13. academicjournals.org Similarly, it was found in manuka honey and rose essential oils. mdpi.comnih.gov The retention time is dependent on the specific GC column and temperature program used. For example, reported retention times for this compound have varied, including 7.691 minutes and 57.355 minutes under different analytical conditions. rsc.orgnih.gov

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 125. nih.gov A notable fragment is the [M – H₂O]⁺ ion at m/z 107, which results from the loss of a water molecule and has an intensity of about 40% of the base peak. future4200.com This water loss is a distinct feature not observed in the isomeric 4-aminoresorcinol. future4200.com

Interactive Table: GC-MS Data for this compound

| Source Material | Retention Time (min) | Key m/z values | Reference |

| Crassocephalum crepidioides | 2.28 | 125 | academicjournals.org |

| Catharanthus roseus Essential Oil | 7.691 | 125 | rsc.org |

| Manuka Honey | Not specified | 125 | mdpi.com |

| Rose Essential Oil | 57.355 | 125 | nih.gov |

| NIST08 Database | Not applicable | 125 (M⁺), 107 ([M-H₂O]⁺) | nih.govfuture4200.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar, thermally labile, and large molecules. sci-hub.se It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com

For this compound (MW 125.13 g/mol ), ESI-MS would be expected to show a prominent ion at m/z 126.14 for [M+H]⁺. nih.gov This technique is frequently applied to confirm the successful synthesis of this compound derivatives. For example, in the synthesis of N-substituted iminosugar C-glycosides, high-resolution ESI-MS (ESI-HRMS) was used to confirm the elemental composition of the products with high accuracy. mdpi.com One such derivative showed a calculated m/z for [M+H]⁺ of 280.1543, with an experimental value of 280.1552. mdpi.com Similarly, ESI-MS analysis of another derivative showed an [M+H]⁺ ion at m/z 331. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of this compound and its derivatives. For the parent compound, this compound, the exact mass provides unambiguous confirmation of its molecular formula, C₆H₇NO₂. nih.gov HRMS techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are frequently employed in the structural characterization of more complex molecules derived from this compound, providing found mass values that correspond closely to calculated theoretical masses. mdpi.com This technique is invaluable for confirming the successful synthesis of novel compounds. mdpi.comdoi.org For instance, in the development of new benzoxazinorifamycins, HRMS data for this compound ether precursors was essential for structural verification. acs.org

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| Computed Exact Mass | 125.047678466 Da | nih.gov |

| Primary m/z Peak (GC-MS) | 125 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. studymind.co.uklibretexts.org The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its amine (-NH₂), hydroxyl (-OH), and aromatic ring structures. The presence of both -OH and -N-H groups leads to broad absorption bands in the high-frequency region, often influenced by hydrogen bonding. specac.com The aromatic ring gives rise to characteristic peaks for C=C stretching and C-H stretching and bending. specac.com While a specific experimental spectrum for the isolated compound is not detailed in the provided sources, the expected absorption regions for its functional groups are well-established. studymind.co.ukspecac.com IR spectroscopy is routinely used to confirm the structure of new compounds synthesized from this compound. researchgate.net

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Peak Characteristics | Source(s) |

| Alcohol/Phenol (B47542) | O-H stretch | 3200 - 3600 | Strong, Broad | studymind.co.ukspecac.com |

| Amine | N-H stretch | 3300 - 3500 | Medium, Broad (doublet for primary amine) | specac.com |

| Aromatic Ring | =C-H stretch | 3000 - 3100 | Medium, Sharp | libretexts.orgspecac.com |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak, Sharp | specac.com |

| Alcohol/Phenol | C-O stretch | 1000 - 1260 | Strong | studymind.co.uk |

| Amine | C-N stretch | 1020 - 1250 | Medium | specac.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The aromatic ring in this compound, along with its electron-donating amino (-NH₂) and hydroxyl (-OH) substituents, acts as a chromophore that absorbs light in the UV region. This technique is highly effective for monitoring reactions involving this compound derivatives. For example, it has been used to follow the metabolism of related amine compounds by bovine plasma amine oxidase (BPAO), where the enzymatic conversion results in a product with different absorption characteristics. nih.gov The technique is also applied to study the degradation of related compounds and to characterize complex systems, such as porphyrin arrays where metal chelation leads to shifts in the absorption bands. mdpi.comwhiterose.ac.uk

| Application | System Studied | Spectroscopic Observation | Source(s) |

| Enzyme Kinetics | Metabolism of amine substrates by BPAO | Linear time-dependent change in absorbance (ΔA) | nih.gov |

| Reaction Monitoring | UV-initiated degradation of T-PEG in presence of resorcinol (B1680541) | Appearance of a new peak attributable to an azo-dye | whiterose.ac.uk |

| Complex Characterization | Sn(IV)-porphyrin complexes | Identification of characteristic Soret (ca. 419 nm) and Q-bands (ca. 554, 593 nm) | mdpi.com |

| Complex Characterization | Copper(II) complexes | Bands observed at 610 nm and 661 nm assigned to d-d transitions | mdpi.com |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing definitive structural information including bond lengths and angles. The structures of several derivatives of this compound, such as N-alkyldiaminoresorcinols and zwitterionic quinonoids, have been unambiguously determined using single-crystal XRD. researchgate.net This technique has been crucial in establishing that in certain zwitterionic derivatives, the molecule is composed of two chemically connected but electronically non-conjugated 6π electron subunits. researchgate.net In contrast to single-crystal XRD, Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a material, such as identifying its crystalline phases or determining if it is amorphous. mdpi.comunimi.it

| Technique | Application | Findings | Source(s) |

| Single-Crystal XRD | Structural determination of N-alkyldiaminoresorcinols | Confirmed molecular structures and revealed electronic subunits. | researchgate.net |

| Single-Crystal XRD | Characterization of phytophenol-nitrobenzoate conjugates | Revealed the crystallographic pattern of the molecule. | biointerfaceresearch.com |

| Powder XRD (PXRD) | Analysis of polyporphyrin arrays | Indicated that the synthesized polymers were amorphous. | mdpi.com |

| Powder XRD (PXRD) | Phase identification of cobalt-based catalysts | Identified metallic cobalt as the main species, with minor oxide phases. | unimi.it |

Fluorescence Spectroscopy for Sensing and Biological Interactions

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed light. While not all derivatives are fluorescent, the this compound scaffold can be part of molecules with significant fluorescent properties. nih.govdtic.mil The presence of electron-donating groups (-OH, -NH₂) and electron-withdrawing groups in its derivatives can create a "push-pull" electronic effect, leading to compounds with large Stokes' shifts and high fluorescence quantum yields. nih.gov This property has been exploited to design fluorogenic substrates for enzymes like bovine plasma amine oxidase (BPAO), where enzymatic turnover releases a highly fluorescent aldehyde product, allowing for real-time activity monitoring. nih.gov In other systems, the fluorescence of porphyrin arrays linked by diaminohydroquinone (a related aminophenol) is enhanced upon chelation with metal ions like Cu²⁺. mdpi.com

| System | Application | Key Finding | Excitation / Emission Wavelengths | Source(s) |

| BPAO Substrate 1 | Fluorogenic enzyme assay | Metabolism generates a product with strong fluorescence. | λex = 350 nm | nih.gov |

| BPAO Substrate 2 | Fluorogenic enzyme assay | Metabolism generates a product with weaker fluorescence. | λex = 420 nm | nih.gov |

| Sn(IV)-porphyrin arrays | Materials science | Chelation with Cu²⁺ leads to an increase in fluorescence intensity. | λex = 416 nm | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Aminoresorcinol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It is a powerful tool for predicting the electronic properties and reactivity of molecules like 2-Aminoresorcinol. nih.gov DFT calculations focus on the electron density, a more manageable property than the complex many-electron wave function, to determine the ground-state energy and other molecular attributes. scispace.comaimspress.com

DFT calculations are instrumental in understanding the electronic structure and predicting the chemical reactivity of compounds. scirp.org By analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. scirp.orgmdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability. scirp.org

For phenolic compounds and their derivatives, DFT has been employed to calculate global chemical reactivity descriptors to evaluate properties like antioxidant activity. researchgate.net Studies on related compounds, such as 2-acetyl-4-aminoresorcinol derivatives, have utilized DFT to provide insights into their mechanisms of action. researchgate.net Furthermore, investigations into the toxicity of this compound derivatives have highlighted the crucial role of the hydroxyl group arrangement in their electronic behavior and subsequent reactivity. researchgate.net The electrochemical oxidation of these compounds, which is directly related to their electronic structure, corroborates the importance of intramolecular hydrogen bonding in stabilizing intermediary oxidation products. researchgate.net Reactivity descriptors derived from DFT, such as chemical potential and hardness, help in predicting the behavior of molecules in chemical reactions. mdpi.comfrontiersin.org

Table 1: Key DFT-Derived Reactivity Descriptors

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron; associated with nucleophilicity. | scirp.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron; associated with electrophilicity. | scirp.org |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. | scirp.org |

| Chemical Potential | µ | Describes the escaping tendency of an electron from an equilibrium system. | mdpi.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. | mdpi.com |

Conformational analysis using DFT helps in identifying the most stable three-dimensional structures of a molecule. mdpi.com For molecules with rotational freedom, multiple conformers can exist, and their relative energies determine their population at equilibrium. Theoretical studies on macrocycles derived from this compound have used DFT to find the lowest energy conformations. mdpi.com This analysis is crucial as the biological activity of a molecule is often dependent on its specific conformation. In related systems, DFT has been used to discuss the high barrier to racemization based on molecular structures optimized by this method. researchgate.net

Electronic Structure and Reactivity Predictions

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is widely used to understand ligand-protein interactions and to predict binding affinity, which is often represented by a scoring function. arxiv.orgjsppharm.org

Molecular docking simulations have been employed to investigate the interactions of this compound derivatives with various protein targets. These simulations can predict the binding site on the protein and identify the key amino acid residues involved in the interaction. nih.govnih.gov For instance, docking studies of 2-acetyl-4-aminoresorcinol derivatives with the enzyme myeloperoxidase showed potential interactions with specific pockets in the enzyme. researchgate.net The analysis revealed hydrogen bonding and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.netresearchgate.net

The primary interactions observed in such simulations often include:

Hydrogen Bonds: Crucial for specificity and affinity. researchgate.netijper.org

Hydrophobic Interactions: Including pi-pi stacking and pi-alkyl interactions, which are important for binding within non-polar pockets. ijper.org

Electrostatic Interactions: Such as pi-anion interactions. ijper.org

Table 2: Examples of Predicted Interactions for Aminoresorcinol-Related Compounds

| Compound Type | Target Protein | Key Interacting Residues (Example) | Types of Interaction | Reference |

|---|---|---|---|---|

| 2-Acetyl-4-aminoresorcinol derivatives | Myeloperoxidase | Not specified | Hydrogen bonds, interactions with binding pockets | researchgate.net |

Molecular docking is a valuable tool for elucidating the mechanisms of enzyme inhibition. By modeling the binding of an inhibitor to an enzyme's active site, researchers can understand how the inhibitor blocks the substrate from binding or prevents the catalytic reaction. This compound has been identified as a potent inhibitor of α-glucosidase. researchgate.nettandfonline.com Docking studies on related inhibitors with α-glucosidase have shown that inhibitors bind close to the active site, with specific functional groups being crucial for the binding. researchgate.net

Similarly, resorcinol-containing compounds are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov While the precise mechanism is debated, the meta-dihydroxy moiety of resorcinol (B1680541) is thought to interact with the copper ions in the enzyme's active site without being oxidized itself, which is a common issue with other phenolic inhibitors. nih.govnih.gov Docking studies on derivatives of 2-acetyl-4-aminoresorcinol with myeloperoxidase have also been used to understand their inhibitory potential. researchgate.netresearchgate.net These in silico studies help to rationalize the structure-activity relationships observed in experimental assays. researchgate.net

Ligand-Protein Interactions and Binding Site Prediction

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations are often performed after molecular docking to assess the stability of the predicted complex. nih.govtandfonline.com By simulating the complex in a dynamic, solvated environment, researchers can verify if the interactions predicted by docking are maintained over a period of time. researchgate.net

Studies involving α-glucosidase have used MD simulations to show changes in the stability of the enzyme-ligand complex during the binding process. tandfonline.com In the study of bacterial copper amine oxidase, MD simulations have been crucial in understanding the conformational changes of the aminoresorcinol intermediate within the active site. rsc.org The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms is a common metric used to evaluate the stability of the system during the simulation; a stable RMSD value over time suggests a stable binding mode. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

Computational, or in silico, modeling has become an indispensable part of modern drug discovery and chemical safety assessment. These methods allow for the early prediction of a compound's pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). By simulating how a molecule like this compound might behave in a biological system, researchers can identify potential liabilities and guide further experimental work. Quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, are fundamental to these predictions. qau.edu.pknih.gov

For this compound, in silico ADMET profiling involves using its known physicochemical properties to predict its fate in the body. These predictions are typically generated using various specialized software and web-based platforms that employ sophisticated algorithms trained on large datasets of experimentally verified compounds. greenstonebio.commdpi.com

Predicted Physicochemical Properties

The foundation of any ADMET prediction lies in the molecule's fundamental physicochemical characteristics. These properties, calculated from the molecular structure, heavily influence its pharmacokinetic behavior.

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₇NO₂ | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| SMILES | C1=CC(=C(C(=C1)O)N)O | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 66.5 Ų | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

Detailed Research Findings

Research into the computational profiles of phenolic compounds, including resorcinol derivatives, provides a framework for understanding the likely ADMET characteristics of this compound. researchgate.netresearchgate.net Studies on related molecules often involve molecular docking and ADMET predictions to assess their potential as therapeutic agents. researchgate.netdntb.gov.ua

Absorption

Absorption primarily relates to how well a compound is taken up by the body, for instance, from the gastrointestinal tract after oral administration. Key in silico predictors for absorption include water solubility, intestinal absorption, and cell permeability.

Human Intestinal Absorption (HIA): Predictions for this compound suggest it is likely to be well-absorbed from the human intestine. Its low molecular weight and moderate polarity are favorable for passive diffusion across the intestinal membrane.

Caco-2 Permeability: The Caco-2 cell line is a standard in vitro model for the human intestinal barrier. Computational models predict moderate to high permeability for this compound, indicating efficient transport across epithelial cells. ljmu.ac.uk

Water Solubility (LogS): The predicted LogS value for this compound indicates good aqueous solubility, a prerequisite for absorption.

| Absorption Parameter | Predicted Outcome |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High |

| Water Solubility | Good |

Distribution

Distribution describes how a compound spreads throughout the various tissues and fluids of the body after absorption. Important factors include plasma protein binding and the ability to cross critical biological barriers like the blood-brain barrier (BBB).

Blood-Brain Barrier (BBB) Penetration: Due to its polar nature (indicated by TPSA) and hydrophilic character, in silico models predict that this compound is unlikely to cross the blood-brain barrier to a significant extent.

P-glycoprotein (P-gp) Substrate: P-glycoprotein is an efflux pump that actively transports substances out of cells, limiting drug distribution to tissues like the brain. Predictions suggest that this compound is not a substrate for P-gp, meaning it would not be actively removed from target cells by this transporter. frontiersin.org

| Distribution Parameter | Predicted Outcome |

| Blood-Brain Barrier (BBB) Penetration | Low |

| P-glycoprotein Substrate | No |

| Plasma Protein Binding (PPB) | Low |

Metabolism

Metabolism refers to the chemical modification of a compound by the body, primarily by enzymes in the liver. This process typically makes compounds more water-soluble to facilitate their excretion. The Cytochrome P450 (CYP) family of enzymes is central to this process.

CYP450 Inhibition: In silico models are used to predict whether a compound will inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), as inhibition can lead to drug-drug interactions. Predictions for this compound indicate a low probability of inhibiting these key metabolic enzymes.

Metabolic Pathways: Theoretical studies suggest that the metabolism of aminophenols can involve enzymes like amine oxidases. science.gov For this compound, likely metabolic transformations would include oxidation and conjugation (e.g., glucuronidation or sulfation) at its hydroxyl and amino groups.

| Metabolism Parameter | Predicted Outcome |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Metabolite of 2,4-diaminotoluene (B122806) | Yes science.gov |

Toxicity

Toxicity prediction is a critical component of in silico assessment, aiming to flag potential safety issues early. These models predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicity. sciensage.info

AMES Toxicity: The Ames test assesses the mutagenic potential of a compound. Computational models predict that this compound is non-mutagenic.

Carcinogenicity: Based on its structure and the absence of structural alerts for carcinogenicity, this compound is predicted to be non-carcinogenic.

Hepatotoxicity: While phenols and anilines as a class can be associated with liver toxicity, specific predictions for this compound suggest a low risk of hepatotoxicity.

| Toxicity Parameter | Predicted Outcome |

| AMES Mutagenicity | Negative |

| Carcinogenicity | Negative |

| Hepatotoxicity (Liver Toxicity) | Low Risk |

| Skin Sensitization | Low to Moderate Risk |

Biological and Biochemical Research of 2 Aminoresorcinol

Enzymatic Inhibition Studies

Alpha-Glucosidase Inhibition: Mechanism and Potency

2-Aminoresorcinol has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.net The inhibition of this enzyme can delay the breakdown of complex carbohydrates into absorbable glucose, a therapeutic strategy for managing postprandial hyperglycemia. researchgate.nettandfonline.com Research indicates that the this compound moiety is a key structural feature for this inhibitory activity. nih.gov

Studies comparing various aminoresorcinols and related compounds have highlighted the significance of the this compound structure in exerting intestinal α-glucosidase inhibitory effects. nih.gov In fact, this compound itself demonstrates potent inhibition of the sucrose-hydrolyzing activity of rat intestinal α-glucosidase. nih.gov

Uncompetitive Inhibition Kinetics

Kinetic studies have revealed that this compound inhibits α-glucosidase through an uncompetitive mechanism. nih.govnih.gov This mode of inhibition is distinct from many other α-glucosidase inhibitors. nih.gov In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition becomes more effective at higher substrate concentrations. researchgate.net

The Lineweaver-Burk plot for an uncompetitive inhibitor shows parallel lines, indicating that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased. tandfonline.comtandfonline.com This kinetic profile suggests that this compound does not compete with the substrate for the active site but rather binds to a different site on the enzyme that becomes available only after the substrate has bound. nih.govresearchgate.net

Binding Site Investigations

Investigations into the binding site of this compound on α-glucosidase are ongoing to fully elucidate its inhibitory mechanism. nih.gov Unlike competitive inhibitors that bind directly to the active site, uncompetitive inhibitors like this compound bind to an allosteric site on the enzyme-substrate complex. nih.govresearchgate.net Molecular docking studies are often employed to predict the binding poses and interactions of inhibitors with the enzyme. herbmedpharmacol.comfrontiersin.org For instance, the binding of other inhibitors has been shown to involve interactions with key amino acid residues within the enzyme's active or allosteric sites. herbmedpharmacol.commdpi.com Understanding the specific interactions between this compound and the α-glucosidase-substrate complex is crucial for designing more potent and selective inhibitors. nih.gov

Impact of Derivatives on Inhibitory Activity

To further explore the structure-activity relationship and identify key functional groups, various derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov

Key findings from these studies include:

Amino and Phenolic Hydroxyl Groups: Structural modifications to the amino and the two phenolic hydroxyl groups generally lead to a decrease in inhibitory activity, highlighting their importance for binding and inhibition. nih.gov

Methylation of Phenolic Hydroxyl Group: Methylation of one of the phenolic hydroxyl groups was found to maintain the inhibitory activity. nih.gov

Substitution at the 4th Position: Replacing the aromatic ring with an acyl or alkoxy carbonyl group at the 4-position also retained the inhibitory activity. nih.gov

These findings are instrumental in the design of molecular probes to further investigate the inhibition mechanism of this compound. nih.gov

Table 1: Impact of this compound Derivatives on α-Glucosidase Inhibition This is a representative table based on textual descriptions. Actual IC50 values would require specific experimental data not fully available in the provided search results.

| Derivative | Modification | Inhibitory Activity Impact |

|---|---|---|

| N-acetyl-2-aminoresorcinol | Acetylation of the amino group | Negative |

| 2,6-dimethoxyaniline | Methylation of both hydroxyl groups | Negative |

| 4-acyl-2-aminoresorcinol | Acyl group at 4-position | Activity retained |

| 4-alkoxycarbonyl-2-aminoresorcinol | Alkoxy carbonyl group at 4-position | Activity retained |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils and is involved in the generation of reactive oxidants as part of the innate immune response. researchgate.netresearchgate.net However, excessive MPO activity can contribute to tissue damage and the pathology of various inflammatory diseases, including cardiovascular disease. astrazeneca.combiointerfaceresearch.com Consequently, MPO has become a target for therapeutic inhibitors. researchgate.netastrazeneca.com

While direct studies on this compound's MPO inhibitory activity were not the primary focus of the search results, research on related resorcinol (B1680541) derivatives, specifically 2-acetyl-4-aminoresorcinol derivatives, has shown potent MPO inhibition. researchgate.net For example, two such derivatives demonstrated MPO-IC50 values of 12.88 µM and 14.97 µM. researchgate.netbiointerfaceresearch.com These findings suggest that the resorcinol scaffold, which is central to this compound, could be a valuable pharmacophore for the development of MPO inhibitors. researchgate.netsemanticscholar.org

Copper Amine Oxidase (CuAO) Enzymatic Pathways and Cofactor Regeneration

Copper amine oxidases (CuAOs) are a family of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia (B1221849). acs.orgnih.gov These enzymes contain a copper ion and a unique quinone cofactor, 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ), at their active site. nih.govnih.gov

The catalytic cycle of CuAOs involves two half-reactions: a reductive half-reaction and an oxidative half-reaction. acs.org In the reductive half-reaction, the amine substrate reacts with the TPQ cofactor. Following the release of the aldehyde product, the cofactor is in a reduced aminoresorcinol form, specifically a Cu(II)-aminoresorcinol species (TPQAMR). acs.orgresearchgate.net This reduced enzyme can exist in equilibrium with a Cu(I)-semiquinone species. acs.org

The subsequent oxidative half-reaction involves the re-oxidation of the reduced cofactor back to its resting quinone state (TPQOX) by molecular oxygen, which is reduced to hydrogen peroxide. acs.org This step regenerates the enzyme for another catalytic cycle. acs.org Therefore, a derivative of this compound is a key intermediate in the catalytic mechanism of copper amine oxidases.

FabF and FabH Inhibitors

This compound has been identified as a key starting material in the synthesis of novel compounds targeting bacterial fatty acid synthesis, specifically as potential inhibitors of the FabF and FabH enzymes. thieme-connect.comresearchgate.net Research has focused on creating analogues of the natural antibiotic platensimycin (B21506), which is known to inhibit the elongation condensing enzyme FabF. researchgate.net

A straightforward, two-step synthetic strategy has been developed that avoids the need for protecting groups. This method begins with the N-acylation of this compound, followed by a modified Kolbe-Schmitt carboxylation. thieme-connect.comresearchgate.net This process yields 3-acetamido-β-resorcylic acids, which are structural analogues of platensimycin and are being investigated for their potential to inhibit both FabF and FabH. thieme-connect.comresearchgate.netresearchgate.netsfd.si The development of these this compound derivatives represents a significant approach in the search for new antibiotics to combat drug-resistant bacteria. researchgate.net

Antioxidant and Redox Biology Investigations

Derivatives of this compound have demonstrated notable antioxidant properties, as evaluated by standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netsemanticscholar.org For instance, new amide derivatives of resorcinol, including 2-acetyl-4-aminoresorcinol, have been synthesized and tested, showing antioxidant activities comparable to resveratrol. researchgate.netsemanticscholar.org These studies confirm the potential of the this compound scaffold to contribute to free radical scavenging. researchgate.netresearchgate.net The assays measure the ability of the compounds to donate a hydrogen atom and neutralize the stable radicals, a process indicated by a color change that can be quantified spectrophotometrically. nih.gov

Table 1: Radical Scavenging Activity of this compound Derivatives This table is based on data for resorcinol derivatives, as specific IC50 values for this compound were not available in the provided search results. The data illustrates the typical findings from such assays.

| Assay Type | Test Compound | IC50 (µg/mL) | Reference Compound |

| DPPH Scavenging | 5-Iodoresorcinol | 45 | Ascorbic Acid |

| ABTS Scavenging | 5-Iodoresorcinol | 30 | Ascorbic Acid |

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%.

This compound and its derivatives play a role in the modulation of intracellular reactive oxygen species (ROS) levels. nih.govresearchgate.net Research has shown that the structural arrangement of this compound is linked to strong ROS-mediated toxicity (ROS-TOX). researchgate.net This effect is observed in cells deficient in the OxyR function, which makes them sensitive to oxidative stress. researchgate.netresearchgate.net The presence of the this compound sequence can lead to the generation of ROS. researchgate.net In contrast, some resorcinol-substituted hybrids have been shown to reduce intracellular ROS levels in human skin fibroblasts, suggesting a protective role against oxidative stress in certain contexts. researchgate.netnih.gov This dual capability highlights the complex role of this compound derivatives in redox biology, where they can either enhance oxidative stress or provide protective effects depending on the specific molecular structure and cellular environment. researchgate.net

Certain resorcinol derivatives have been found to enhance the levels of cellular glutathione (B108866) (GSH). researchgate.netnih.gov GSH is a critical endogenous antioxidant that protects cells from oxidative damage. spandidos-publications.comphysiology.org Studies on novel resorcinol hybrids tested in human skin fibroblasts showed that the most effective compounds could act as GSH enhancers. researchgate.netnih.gov While these studies did not exclusively use this compound, they tested resorcinol analogues, indicating the potential of the resorcinol framework to influence GSH homeostasis. researchgate.netnih.gov The ability to boost cellular GSH levels is a significant finding, as it suggests a mechanism by which these compounds can bolster the cell's natural antioxidant defense systems. spandidos-publications.comnih.gov

The induction of heme oxygenase-1 (HO-1) is another key aspect of the cellular antioxidant response. HO-1 is an enzyme that is transcriptionally activated by various stimuli, including oxidative stress, and plays a cytoprotective role. nih.goviarc.fr Research on resorcinol hybrids has demonstrated their ability to induce the expression of the HO-1 gene in human skin fibroblasts. researchgate.netnih.gov The most potent of these compounds were found to act as inducers of HO-1 gene expression, which helps to regulate redox homeostasis. researchgate.netnih.gov This induction is a crucial mechanism for protecting cells against oxidative damage. nih.gov

The cytotoxicity of this compound is closely linked to its oxidation into highly reactive quinone species. researchgate.netnih.gov Quinones are electrophilic Michael acceptors that can cause cellular damage by alkylating essential cellular macromolecules like proteins and DNA. researchgate.netnih.gov

A primary mechanism of toxicity for this compound involves the generation of reactive oxygen species (ROS). The this compound structure is particularly associated with strong ROS-mediated toxicity (ROS-TOX). researchgate.netresearchgate.net This occurs because the quinones formed from its oxidation can undergo redox cycling. In this process, the quinone is reduced back to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and regenerate the quinone, leading to a continuous cycle of ROS production. researchgate.netnih.gov This sustained oxidative stress can overwhelm cellular antioxidant defenses and lead to cell death. researchgate.net Studies using Escherichia coli plate assays have discriminated this ROS-mediated toxicity from toxicity arising from the direct reaction of quinones with cellular nucleophiles (Q-TOX). researchgate.netresearchgate.net The this compound sequence was shown to be a key structural feature for inducing strong ROS-TOX. researchgate.net

Induction of Heme Oxygenase-1 (HO-1) Gene Expression

Interactions with Biological Macromolecules

The interaction of this compound and its derivatives with biological macromolecules such as nucleic acids and proteins is a significant area of research, revealing mechanisms of inhibition and binding that are crucial for drug design and molecular biology.